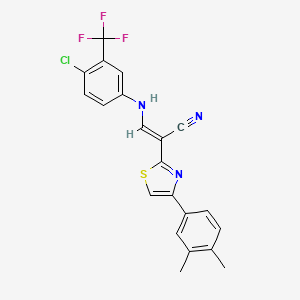

![molecular formula C20H19BrN2O4S B2944991 (Z)-ethyl 2-(6-bromo-2-((3-phenoxypropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865247-10-5](/img/structure/B2944991.png)

(Z)-ethyl 2-(6-bromo-2-((3-phenoxypropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

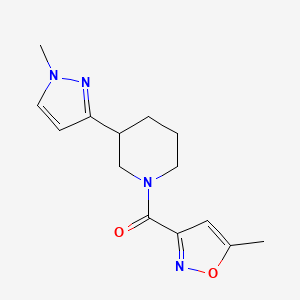

(Z)-ethyl 2-(6-bromo-2-((3-phenoxypropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C20H19BrN2O4S and its molecular weight is 463.35. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Heterocyclic Compound Synthesis

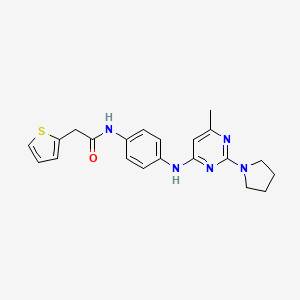

Studies have explored the synthesis of heterocyclic compounds, particularly thiazole and benzothiazole derivatives, due to their significant biological activities. For instance, the preparation of ethyl imidazo[2,1-b]thiazole-6- and imidazo[2,1-b]benzothiazole-2-acetates from substituted 2-aminothiazoles and 2-aminobenzothiazoles has been reported. These compounds were synthesized by reacting with ethyl 4-bromoacetoacetate, leading to the corresponding acetic acids. These studies aim to expand the library of heterocyclic compounds with potential anti-inflammatory properties (Abignente et al., 1976).

Novel Compound Synthesis and Applications

The synthesis of novel compounds, such as ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate, demonstrates the versatility of thiazole derivatives in creating new molecules. These compounds were synthesized from reactions involving benzothiazole and ethyl bromocyanoacetate with indole derivatives, showing good yields. The newly synthesized molecules were confirmed through various spectroscopic methods, indicating their potential for further biological and chemical studies (Nassiri & Milani, 2020).

Fluorimetric Sensors and Chemosensors

The development of fluorimetric sensors using benzothiazole-based receptors showcases the application of thiazole derivatives in chemical sensing. A study designed a chemosensor based on an internal charge transfer mechanism with the benzothiazole unit, demonstrating significant quenching in the presence of Cu2+ and Hg2+. This research highlights the potential of thiazole derivatives in environmental monitoring and analytical chemistry (Wagh et al., 2015).

Catalysis and Material Science

Thiazole derivatives have been explored in catalysis and material science, illustrating their versatility. For example, the encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y demonstrated an efficient and reusable catalyst for the oxidation of primary alcohols and hydrocarbons. This study presents a significant advancement in catalysis, offering a sustainable and effective method for chemical transformations (Ghorbanloo & Alamooti, 2017).

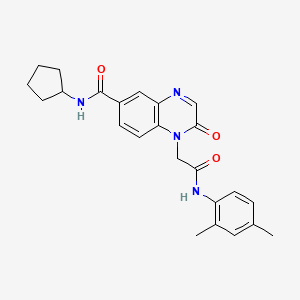

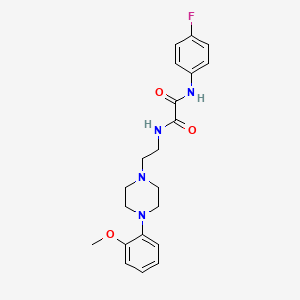

Anti-inflammatory Drug Development

The rational design of non-steroidal anti-inflammatory drugs (NSAIDs) using the 4-thiazolidinone core has been investigated, leading to the synthesis of compounds with potential anti-inflammatory activity. By modifying the structures of basic heterocycles, researchers aim to develop new NSAIDs with improved efficacy and reduced side effects. This research contributes significantly to the field of medicinal chemistry and pharmacology (Golota et al., 2015).

Propiedades

IUPAC Name |

ethyl 2-[6-bromo-2-(3-phenoxypropanoylimino)-1,3-benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19BrN2O4S/c1-2-26-19(25)13-23-16-9-8-14(21)12-17(16)28-20(23)22-18(24)10-11-27-15-6-4-3-5-7-15/h3-9,12H,2,10-11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDWJLRBHHBHOIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)CCOC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19BrN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-cyano-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2944908.png)

![(E)-7,8,9,10-tetrahydrocyclohepta[b]indol-6(5H)-one oxime](/img/structure/B2944910.png)

![Ethyl 9-bromo-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2944920.png)

![Hexahydrooxazolo[5,4-c]pyridin-2(1H)-one](/img/structure/B2944924.png)

![N-(4-chloro-2-fluorophenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2944926.png)

![3-[(3,5-Dimethylpiperidyl)carbonyl]-6,8-dichlorochromen-2-one](/img/structure/B2944931.png)